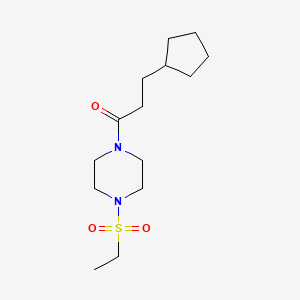

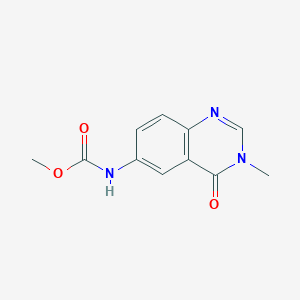

![molecular formula C21H24N4O2 B5511236 3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar diazaspiro and tetrazaspiro derivatives involves the cycloaddition of nitrilimides to arylden-furanone derivatives, followed by reactions with hydrazine hydrate and intramolecular cyclization with HCl/AcOH to yield tetrazaspirodeca-diene derivatives (Farag et al., 2008). Moreover, the synthesis of multi-heterocyclic anti-bacterial drugs incorporating pyrazole units has been achieved through reactions with hydrazine hydrate in acidic conditions, highlighting the versatile nature of these compounds in generating complex molecular architectures (Dhevaraj et al., 2019).

Molecular Structure Analysis

X-ray diffraction (XRD) analyses have elucidated the crystal and molecular structures of related compounds, revealing their crystallization systems and space groups. For example, the molecular and crystal structures of 8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo derivatives were determined, showing the compounds crystallize in the monoclinic system (Quadrelli et al., 2011).

Chemical Reactions and Properties

The reactivity and functional group transformations in related compounds demonstrate a wide range of chemical behaviors. For instance, the synthesis of pyrazol-1-yl-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives through a one-pot, four-component reaction showcases the compound's versatility in forming complex heterocyclic structures (Bade & Vedula, 2015).

Physical Properties Analysis

The physical properties of such compounds, including crystallography and molecular geometry, have been thoroughly analyzed through XRD and molecular mechanics energy minimization techniques. These studies offer insights into the compounds' stability, conformation, and structural parameters essential for understanding their physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, have been extensively studied. For example, the antibacterial activities of related compounds have been evaluated, demonstrating broad-spectrum activity against various bacterial strains, which is significant for understanding their potential as antibacterial agents (Obafemi et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of diazaspiro and tetrazaspiro derivatives, including structures related to the compound , involves cycloaddition reactions and intramolecular cyclization. These compounds are characterized using molecular mechanics energy minimization techniques, showcasing their potential as scaffolds for further chemical modification (Farag, Elkholy, & Ali, 2008).

Antimicrobial Applications

- Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been synthesized for use as antimicrobial agents. These compounds show promising antibacterial and antifungal activities, highlighting their potential in combating microbial resistance (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer and Antidiabetic Applications

- A study on spirothiazolidines analogs has revealed compounds with significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as compounds showing high therapeutic indices as inhibitors of alpha-amylase and alpha-glucosidase, suggesting potential applications in cancer and diabetes treatment (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Corrosion Inhibition

- Pyrazole and pyrazolone derivatives have been evaluated as corrosion inhibitors for copper alloy in basic medium, showing high efficiency in dissolution prevention. This suggests potential applications in material science for protecting metals against corrosion (Sayed, Azab, Anwer, Raouf, & Negm, 2018).

Textile Applications

- Pyrazole-based compounds have been encapsulated into liposomal chitosan emulsions for textile finishing, providing antimicrobial properties to cotton fabrics. This demonstrates the potential for developing functional textiles with enhanced microbial resistance (Nada et al., 2018).

Eigenschaften

IUPAC Name |

3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c26-19-16(14-5-2-1-3-6-14)13-21(22-19)9-11-25(12-10-21)20(27)18-15-7-4-8-17(15)23-24-18/h1-3,5-6,16H,4,7-13H2,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSIMELVFJULPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C(=O)N3CCC4(CC3)CC(C(=O)N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

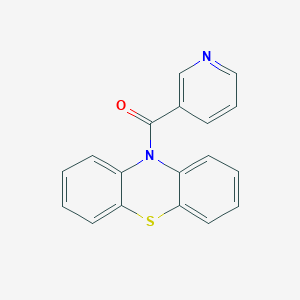

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)